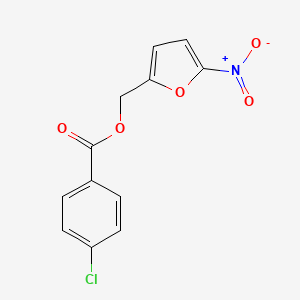

(5-Nitrofuran-2-yl)methyl 4-chlorobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

25294-78-4 |

|---|---|

Molecular Formula |

C12H8ClNO5 |

Molecular Weight |

281.65 g/mol |

IUPAC Name |

(5-nitrofuran-2-yl)methyl 4-chlorobenzoate |

InChI |

InChI=1S/C12H8ClNO5/c13-9-3-1-8(2-4-9)12(15)18-7-10-5-6-11(19-10)14(16)17/h1-6H,7H2 |

InChI Key |

NQCKQAMGKRSLFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC2=CC=C(O2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Nitrofuran 2 Yl Methyl 4 Chlorobenzoate and Its Analogues

Strategies for the Synthesis of the Core (5-Nitrofuran-2-yl)methyl 4-chlorobenzoate (B1228818) Structure

The formation of the ester linkage between the 5-nitrofuran alcohol component and the 4-chlorobenzoic acid portion is the central challenge in synthesizing the target molecule. Several established organic chemistry reactions can be adapted for this purpose, primarily revolving around classical esterification techniques.

Direct esterification of 5-nitrofuran-2-yl methanol (B129727) with 4-chlorobenzoic acid is a primary route to (5-Nitrofuran-2-yl)methyl 4-chlorobenzoate. However, due to the moderate reactivity of the carboxylic acid and the potential for side reactions under harsh acidic conditions that could compromise the sensitive nitrofuran ring, this reaction typically requires activation of the carboxylic acid. nih.gov

One of the most effective methods involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride. 4-Chlorobenzoic acid can be reacted with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form 4-chlorobenzoyl chloride. This highly electrophilic intermediate can then react readily with 5-nitrofuran-2-yl methanol, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Alternatively, 5-nitro-2-furoic acid can be converted to its acid chloride, 5-nitro-2-furoyl chloride, using similar reagents like phosphorus pentachloride or thionyl chloride. prepchem.comprepchem.com This intermediate could then be reacted with a suitable chlorobenzyl alcohol, although the synthesis typically proceeds via the activation of the benzoic acid component.

Another common approach utilizes coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These reagents facilitate the esterification under milder conditions, which is advantageous for preserving the integrity of the nitrofuran heterocycle.

Alternative synthetic routes can provide access to the target compound, often starting from different precursors. 5-Nitro-2-furfural, a common starting material for many nitrofuran derivatives, serves as a key intermediate. nih.gov This aldehyde can be reduced to 5-nitrofuran-2-yl methanol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting alcohol can then be used in the esterification reactions described previously.

A distinct pathway involves a nucleophilic substitution reaction utilizing a benzyl (B1604629) halide-type intermediate. This strategy reverses the roles of the nucleophile and electrophile. The sodium salt of 4-chlorobenzoic acid (sodium 4-chlorobenzoate) can be prepared by reacting the acid with a base like sodium hydroxide (B78521) or sodium carbonate. This carboxylate salt can then act as a nucleophile, displacing a halide from 2-(halomethyl)-5-nitrofuran (e.g., 2-(chloromethyl)-5-nitrofuran). This reaction, analogous to the Williamson ether synthesis, forms the ester bond directly. The required 2-(halomethyl)-5-nitrofuran can be synthesized from 5-nitrofuran-2-yl methanol by treating it with a halogenating agent such as thionyl chloride or phosphorus tribromide.

Advanced Chemical Modification and Derivatization Strategies

Further modification of the this compound scaffold allows for the fine-tuning of its chemical and physical properties. These strategies primarily focus on altering the substituents on the benzoate (B1203000) ring, which can have a profound impact on the molecule's electronic character and reactivity.

The stability and reactivity of the ester bond are intrinsically linked to the electronic nature of its constituent parts. The Hammett linear free-energy relationship provides a quantitative framework for understanding how substituents on the benzoate ring influence reaction rates, such as the rate of hydrolysis. semanticscholar.orglibretexts.org Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electrophilicity of the ester's carbonyl carbon, thereby affecting its susceptibility to nucleophilic attack. libretexts.orglibretexts.org

The existing chloro-substituent at the para-position of the benzoate ring is an electron-withdrawing group (Hammett sigma constant, σₚ = +0.23), which increases the partial positive charge on the carbonyl carbon and makes the ester more susceptible to hydrolysis compared to an unsubstituted benzoate ester. libretexts.org Introducing additional electron-withdrawing substituents, such as other halogens (e.g., -F, -Br) or a nitro group (-NO₂), would further enhance this effect, increasing the ester's reactivity toward nucleophiles. libretexts.orgnih.gov

Conversely, replacing the chloro group or adding electron-donating substituents like alkyl (-CH₃, -C₂H₅) or alkoxy (-OCH₃) groups would have the opposite effect. libretexts.org These groups donate electron density to the aromatic ring through induction and/or resonance, which reduces the electrophilicity of the carbonyl carbon. This makes the ester less reactive and more stable against hydrolysis. semanticscholar.org The impact of various substituents can be predicted by their Hammett constants, as shown in the table below.

| Substituent (at para-position) | Hammett Sigma Constant (σₚ) | Electronic Effect | Predicted Effect on Ester Reactivity (vs. -H) |

|---|---|---|---|

| -NO₂ | +0.78 | Strongly Electron-Withdrawing | Greatly Increased |

| -CN | +0.66 | Strongly Electron-Withdrawing | Increased |

| -Cl | +0.23 | Moderately Electron-Withdrawing | Slightly Increased |

| -H | 0.00 | Reference | Baseline |

| -CH₃ | -0.17 | Weakly Electron-Donating | Slightly Decreased |

| -OCH₃ | -0.27 | Moderately Electron-Donating | Decreased |

| -NH₂ | -0.66 | Strongly Electron-Donating | Greatly Decreased |

Data compiled from studies on Hammett linear free-energy relationships. libretexts.orgnih.govresearchgate.net

The stability of the ester is influenced not only by the benzoate portion but also by the alcohol-derived moiety. In this case, the (5-nitrofuran-2-yl)methyl group introduces a heteroaromatic system. Furan (B31954) is known to be less aromatic and more reactive towards electrophiles than benzene (B151609). ksu.edu.saquora.comstudyx.ai The aromaticity order is generally considered to be Benzene > Thiophene (B33073) > Pyrrole > Furan. ksu.edu.sa

Modifications of the Nitrofuran Ring System

The position of the nitro group on the furan ring is a critical determinant of the molecule's electronic properties and, consequently, its reactivity and biological activity. The nitro group is a strong electron-withdrawing group, and its placement dictates the electron density distribution across the heterocyclic ring. nih.govscribd.com

In the case of 5-nitrofuran derivatives, the nitro group at the 5-position significantly influences the reactivity of the entire furan system. This electron-withdrawing effect facilitates nucleophilic substitution reactions on the ring. chemrxiv.org The electronic influence of the nitro group can be quantified using various quantum chemistry descriptors. For instance, substitutions on the nitrofuran ring have been shown to alter the Lowest Unoccupied Molecular Orbital (LUMO) energy and the electron density on the nitro group itself. nih.gov A lower LUMO energy generally correlates with a greater ease of reduction of the nitro group, a key step in the bioactivation of many nitrofuran-based compounds. nih.gov

While the 5-nitro substitution is most common, the electronic properties would be expected to differ with the nitro group at other positions, such as the 3- or 4-position. Theoretical studies on nitroaromatic compounds have shown that the position of the nitro group significantly affects the molecule's polarity and its interactions with biological macromolecules. chemrxiv.org The electron-withdrawing nature of the nitro group at the ortho and para positions of a benzene ring (analogous to the 2,5-positions of a furan ring) increases the reactivity of the ring towards nucleophilic attack by stabilizing the negative charge in the intermediate. chemrxiv.orgnih.gov

| Substituent Position | Expected Influence on Furan Ring | Key Electronic Parameters Affected |

|---|---|---|

| 5-Position (para-analogue) | Strong activation towards nucleophilic attack at the 2-position. Stabilization of anionic intermediates. | LUMO energy, electron density at C2 and C5, reduction potential. |

| 4-Position (meta-analogue) | Less pronounced activation towards nucleophilic attack compared to the 5-position. | Overall dipole moment, charge distribution on ring carbons. |

| 3-Position (meta-analogue) | Moderate electron-withdrawing effect on the ring. | Electron density at adjacent carbons, potential for altered regioselectivity in reactions. |

A significant area of chemical derivatization involves the annulation of additional heterocyclic rings to the furan core, creating fused bicyclic and polycyclic systems. This strategy can dramatically alter the planarity, steric profile, and electronic properties of the parent molecule, leading to novel compounds with distinct biological activities.

One common approach involves the synthesis of furo[2,3-b]pyridines . These fused systems can be synthesized from 5-nitrofuran precursors. For example, a multi-step synthesis can be employed starting from 2,5-dichloronicotinic acid, which is converted to its ethyl ester. This is followed by a nucleophilic aromatic substitution with the alkoxide of ethyl 2-hydroxyacetate, leading to an intramolecular cyclization to form the furo[2,3-b]pyridine (B1315467) core. nih.gov

Another important class of fused heterocycles are the thieno[2,3-b]furans . The synthesis of these compounds can also be achieved starting from furan derivatives. For instance, a synthetic route to thieno[2,3-b]furan-2-sulfonamides involves the conversion of furan-3-carboxaldehyde to an intermediate that undergoes a facile cyclodehydration under mild Knoevenagel conditions to yield the fused scribd.comscribd.com heterocyclic system. quora.com

The introduction of these fused ring systems can significantly impact the biological activity of the resulting compounds. For example, furo[2,3-b]pyridine derivatives have been investigated for their potential as kinase inhibitors, a class of drugs with broad therapeutic applications. nih.gov

| Fused Ring System | General Synthetic Precursor | Key Synthetic Transformation | Potential Impact on Properties |

|---|---|---|---|

| Furo[2,3-b]pyridine | Substituted 2-halopyridines and furanones | Nucleophilic aromatic substitution followed by intramolecular cyclization | Altered planarity, introduction of a basic nitrogen atom, potential for new biological targets |

| Thieno[2,3-b]furan | Functionalized furan-3-carboxaldehydes | Cyclodehydration under Knoevenagel conditions | Introduction of a sulfur atom, modified electronic properties and lipophilicity |

Introduction of Bridging Units and Linkers for Prodrug Design Research (Excluding Prodrug Clinical Data)

The concept of prodrug design is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a drug. In the context of nitrofuran derivatives, the 5-nitrofuran-2-ylmethyl group has been explored as a bioreductively activated pro-drug system. acs.org This approach leverages the fact that the nitro group can be selectively reduced in hypoxic environments, such as those found in solid tumors. This reduction triggers the release of the active drug. acs.org

The design of such prodrugs involves the introduction of a bridging unit or linker that connects the 5-nitrofuran-2-ylmethyl moiety to the parent drug. A common strategy is the use of a carbamate (B1207046) linker. For example, the zinc-binding group of certain histone deacetylase (HDAC) inhibitors has been masked with various nitroarylmethyl residues through a carbamate linkage. chemrxiv.orguni-halle.denih.gov

The general mechanism involves the enzymatic reduction of the nitro group to a hydroxylamine (B1172632) or amine. This electron-donating group then facilitates the cleavage of the linker, releasing the active drug. The rate of drug release can be modulated by the nature of the linker and the specific nitroaromatic trigger used. uni-halle.de For instance, the 5-nitrofuran-2-ylmethylidene group has been investigated as a potential bioreductively activated prodrug system for diol-containing drugs, where the drug is released upon reduction of the nitrofuran. nih.gov

Research in this area focuses on the synthesis and in vitro evaluation of these prodrugs to assess their stability and the kinetics of drug release under reducing conditions, without delving into clinical data. mdpi.com

| Bridging Unit/Linker | Point of Attachment to 5-Nitrofuran Moiety | Mechanism of Drug Release | Example Application |

|---|---|---|---|

| Carbamate | (5-Nitrofuran-2-yl)methanol | Bioreductive activation leading to self-immolative cleavage of the carbamate | Masking the amine or hydroxyl groups of parent drugs |

| Cyclic Acetal (B89532) | 5-Nitrofuran-2-carboxaldehyde | Reduction of the nitro group triggers acetal hydrolysis | Prodrugs of diol-containing drugs |

Investigation of Biochemical Target Interactions

The antimicrobial effects of 5-nitrofuran compounds are complex and multifaceted, stemming from their ability to be converted into highly reactive intermediates within microbial cells. patsnap.commdpi.com These intermediates can indiscriminately attack a wide range of cellular macromolecules. mdpi.com

Enzymatic Inhibition Studies (e.g., DNA Gyrase, Lanosterol 14-alpha-demethylase, Secreted Aspartyl Protease)

While some classes of antibiotics, like quinolones, are known to directly inhibit bacterial DNA gyrase, the primary mechanism of nitrofurans is not direct enzymatic inhibition. nih.govpatsnap.com Instead, they induce damage to DNA, which in turn interferes with processes like replication that involve these enzymes. nih.gov The action of 5-nitrofurans is broad, affecting numerous microbial enzyme systems, particularly those involved in carbohydrate metabolism. la.gov

There is currently no scientific literature available that links this compound or other nitrofuran compounds to the direct inhibition of Lanosterol 14-alpha-demethylase, a key enzyme in sterol biosynthesis, or Secreted Aspartyl Proteases, which are virulence factors in some fungi. nih.govnih.gov

Interference with Nucleic Acid Synthesis and Function

In addition to DNA, RNA synthesis is also affected. Studies on nitrofurazone, another 5-nitrofuran, have shown that it can significantly inhibit RNA synthesis. oup.com This multi-targeted approach, damaging both DNA and RNA and inhibiting their synthesis, contributes to the bactericidal efficacy of the nitrofuran class. drugbank.comyoutube.com

Exploration of Oxidative Stress Induction Mechanisms at the Cellular Level

The generation of oxidative stress is a critical component of the antimicrobial activity of 5-nitrofurans. nih.gov This process is initiated by the metabolic activation of the nitrofuran molecule. Within the cell, the compound undergoes a one-electron reduction to form a nitro anion radical. karger.comresearchgate.net In the presence of oxygen, this radical can transfer its electron to molecular oxygen, creating a superoxide (B77818) radical (O₂⁻) and regenerating the parent nitrofuran compound in a process known as redox cycling. karger.comresearchgate.net

The superoxide radical can then dismutate to form hydrogen peroxide (H₂O₂). researchgate.net The accumulation of these reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. nih.gov This results in damage to a wide array of cellular macromolecules and can deplete crucial antioxidants like glutathione (B108866) (GSH). karger.comnih.gov The toxicity of nitrofurantoin (B1679001) in liver cells, for instance, is attributed to this oxidative stress caused by redox-cycling mediated oxygen activation. nih.gov

Cellular and Subcellular Effects in Non-Human Models

The cellular consequences of nitrofuran action extend to the physical structures of the microorganism, including its membrane and its ability to form communities.

Impact on Cell Membrane Integrity and Permeability in Microorganisms

Studies investigating the effect of nitrofurantoin on different bacterial species have revealed varied impacts on membrane permeability. For example, contact with nitrofurantoin led to a decrease in both total and inner membrane permeability in Sphingobacterium thalpophilum. nih.govrepec.org Conversely, in Pseudomonas aeruginosa, the same compound was observed to cause an increase in membrane permeability. nih.gov This suggests that the effect on the cell membrane may be species-specific.

Disruption of Biofilm Formation and Quorum Sensing Pathways in Microbial Species

The influence of 5-nitrofurans on biofilm formation is complex and can be strain-dependent. Biofilms are structured communities of bacteria that provide protection from environmental stresses, including antibiotics. frontiersin.org

Sub-inhibitory concentrations of nitrofurantoin have been shown to have contradictory effects on biofilm formation in uropathogenic Escherichia coli (UPEC). In one study, 36.8% of UPEC strains showed inhibited biofilm formation in the presence of nitrofurantoin, whereas 22.8% of strains were induced to form stronger biofilms. nih.govresearchgate.net In some studies, nitrofurantoin was also found to increase biofilm production in Pseudomonas aeruginosa. nih.gov However, when combined with other agents, such as the natural compound rutin, nitrofurantoin has been shown to significantly inhibit biofilm mass in Klebsiella pneumoniae. tandfonline.com

The following table summarizes the varied effects of sub-inhibitory concentrations of Nitrofurantoin on biofilm formation in different UPEC strains.

| UPEC Strain | Effect of Nitrofurantoin | Change in Biofilm Mass | Reference |

|---|---|---|---|

| Strain 34 | Induction | +59% | nih.gov |

| Multiple Strains (Aggregate) | Inhibition | Variable Reduction | nih.govresearchgate.net |

| Multiple Strains (Aggregate) | Induction | Variable Increase | nih.govresearchgate.net |

While quorum sensing (QS)—a system of cell-to-cell communication that regulates virulence and biofilm formation—is a known target for antibiofilm agents, there is no direct evidence to suggest that nitrofurans function as quorum sensing inhibitors (QSIs). frontiersin.orgnih.gov The strategy of combining nitrofurantoin with natural compounds that do interfere with QS has been suggested as a way to enhance its efficacy. tandfonline.com

Effects on Microbial Growth Phases (Log-Phase vs. Dormant/Starved)

The efficacy of antimicrobial agents can be significantly influenced by the physiological state of the target bacteria. While many antibiotics are most effective against rapidly dividing bacteria (logarithmic or log-phase), the activity of "this compound," as a member of the nitrofuran class, appears to extend to non-replicating or dormant bacteria, although this can be dependent on the specific bacterial species and environmental conditions.

Research on other nitrofurans has shown that these compounds can exert a bactericidal effect on both growing and dormant bacteria. For instance, a study on Mycobacterium bovis BCG demonstrated that nitrofurans like nitrofurantoin and furaltadone (B92408) were effective against both actively growing and dormant, hypoxic bacilli. nih.gov This is a crucial characteristic, as dormant bacteria are often responsible for the persistence of chronic infections.

However, the metabolic state of the bacteria plays a critical role. In a study involving Escherichia coli, it was found that stationary-phase cells, which are a model for dormant or starved bacteria, were not susceptible to nitrofurantoin when in a minimal medium or artificial urine medium. nih.gov Susceptibility was restored upon the addition of metabolites such as glucose, even when the cells remained in a non-growing state. nih.gov This suggests that while active replication may not be a prerequisite for nitrofuran activity, a certain level of metabolic activity is necessary to provide the reducing equivalents (like NADH and NADPH) required for the activation of the nitrofuran prodrug. nih.govnih.gov

Interestingly, studies on Klebsiella pneumoniae have indicated that the activity of the key nitroreductase enzymes is consistent throughout the bacterial growth cycle. nih.gov This implies that the differential susceptibility of log-phase versus dormant bacteria may not be due to a lack of the activating enzymes in the dormant state, but rather the availability of the necessary cofactors for the enzymatic reaction.

Interactive Table: Efficacy of Nitrofurans Against Different Microbial Growth Phases

| Bacterial Species | Growth Phase | Compound(s) Studied | Observed Effect | Key Finding |

|---|---|---|---|---|

| Mycobacterium bovis BCG | Logarithmic and Dormant (hypoxic) | Nitrofurantoin, Furaltadone, Nitrofurazone | Bactericidal activity against both phases. nih.gov | Nitrofurans are effective against non-replicating mycobacteria. nih.gov |

| Escherichia coli | Stationary Phase | Nitrofurantoin | Not susceptible in minimal or artificial urine medium. nih.gov | Susceptibility is restored with metabolite supplementation (e.g., glucose), indicating a need for metabolic activity for prodrug activation. nih.gov |

| Klebsiella pneumoniae | Throughout growth cycle | Not specified | Nitroreductase activity was found to be constant. nih.gov | The presence of the activating enzyme is not the limiting factor in different growth phases. nih.gov |

Mechanistic Implications of the Nitro-Reduction Process

The antimicrobial activity of "this compound" is not inherent to the molecule itself but is a consequence of its metabolic activation within the bacterial cell. This process, known as nitro-reduction, is central to its mechanism of action and leads to the formation of highly reactive cytotoxic agents.

Role of Microbial Nitroreductases in Activation Pathways

"this compound" is a prodrug that requires enzymatic reduction of its 5-nitro group to become active. nih.govplos.org This bioactivation is primarily carried out by bacterial flavoenzymes known as nitroreductases. oup.comoup.com In many bacteria, particularly Gram-negative organisms like Escherichia coli, there are two main types of oxygen-insensitive (Type I) nitroreductases involved in this process: NfsA and NfsB. nih.govplos.orgnih.gov

These enzymes are flavoproteins that contain flavin mononucleotide (FMN) as a prosthetic group. oup.comoup.com They catalyze the reduction of the nitro group in a "ping-pong bi-bi" mechanism, utilizing NAD(P)H as an electron donor. oup.comackerleylab.com In this process, the FMN cofactor of the enzyme is first reduced by NAD(P)H, and the reduced FMN then transfers electrons to the nitrofuran substrate. oup.comackerleylab.com NfsA is the major nitroreductase in E. coli and preferentially uses NADPH, while NfsB is considered the minor nitroreductase and can utilize either NADH or NADPH. nih.govnih.gov The presence and activity of these nitroreductases are directly correlated with the susceptibility of the bacteria to nitrofuran compounds. nih.gov

Interactive Table: Key Microbial Nitroreductases in Nitrofuran Activation

| Enzyme | Type | Cofactor Preference | Role in Activation | Structural Characteristics |

|---|---|---|---|---|

| NfsA | Type I (Oxygen-insensitive) | NADPH | Major nitroreductase in E. coli for nitrofuran activation. nih.govnih.gov | Dimeric flavoprotein. bham.ac.uk A mobile loop forms a phosphate-binding pocket for NADPH. nih.gov |

| NfsB | Type I (Oxygen-insensitive) | NADH or NADPH | Minor nitroreductase in E. coli for nitrofuran activation. nih.govnih.gov | Dimeric flavoprotein. bham.ac.uk |

Formation of Reactive Intermediates and Their Interactions with Cellular Components

The enzymatic reduction of the nitro group of "this compound" is a stepwise process that generates several highly reactive and unstable intermediates. oup.comoup.com The initial two-electron reduction converts the nitro group (NO₂) to a nitroso derivative (NO), which is then rapidly reduced further in another two-electron step to a hydroxylamino derivative (NHOH). nih.govoup.comoup.com These intermediates, particularly the hydroxylamino derivative, are believed to be the primary cytotoxic agents responsible for the compound's antibacterial effect. nih.govplos.org

These reactive electrophilic intermediates can interact with and damage a wide array of cellular macromolecules, leading to a multifaceted attack on the bacterial cell. nih.govpatsnap.comnih.gov This broad-based mechanism of action is a key reason for the low incidence of acquired bacterial resistance to nitrofurans. patsnap.com

The cellular targets of these reactive intermediates include:

DNA: The activated nitrofuran metabolites can cause significant damage to bacterial DNA. nih.govpatsnap.com This damage can manifest as single- and double-strand breaks, as well as alkali-labile lesions. nih.govmcmaster.cabiorxiv.org This disruption of DNA integrity inhibits DNA replication and can trigger the bacterial SOS response. nih.govbiorxiv.org

Ribosomal Proteins and RNA: The reactive intermediates can bind non-specifically to ribosomal proteins and ribosomal RNA (rRNA). nih.gov This interaction disrupts the structure and function of the ribosomes, leading to the inhibition of protein synthesis. nih.govpatsnap.com

Enzymes and other proteins: The electrophilic intermediates can react with various other cellular proteins, including enzymes involved in critical metabolic pathways such as the citric acid cycle, thereby disrupting cellular respiration and energy production. nih.govijabbr.com

Cell Wall Synthesis: There is also evidence to suggest that activated nitrofurans can interfere with bacterial cell wall synthesis. patsnap.com

The indiscriminate nature of the attack by these reactive intermediates on multiple cellular targets makes it difficult for bacteria to develop resistance through a single mutation. nih.gov

Rationale for Investigating Hybrid Nitrofuran Chlorobenzoate Ester Structures

The design of hybrid molecules that combine two or more pharmacophores is a well-established strategy in drug discovery aimed at developing new therapeutic agents with improved efficacy, novel mechanisms of action, or the ability to overcome drug resistance. The rationale for investigating hybrid structures containing both a nitrofuran and a chlorobenzoate moiety, linked by an ester bond, is based on the potential for synergistic or additive effects arising from the individual contributions of each component.

The nitrofuran component can confer potent antimicrobial or other biological activities through the mechanisms previously described. nih.govnih.gov The chlorobenzoate moiety, on the other hand, can modulate the physicochemical properties of the hybrid molecule, such as its lipophilicity and ability to interact with biological targets. researchgate.net The ester linkage serves as a cleavable linker, potentially allowing for the controlled release of the active nitrofuran-containing portion of the molecule. This prodrug-like strategy could be employed to enhance the delivery of the nitrofuran to its site of action or to reduce its systemic toxicity. mdpi.comnih.gov

By combining these two well-established pharmacophores, researchers aim to create novel chemical entities with unique biological profiles. The investigation of compounds like (5-Nitrofuran-2-yl)methyl 4-chlorobenzoate (B1228818) is driven by the hypothesis that the specific combination of the 5-nitrofuran ring, the 4-chlorobenzoate group, and the methyl ester linker will result in a molecule with desirable therapeutic properties.

Data Tables

Table 1: Key Chemical Scaffolds and Functional Groups

| Name | Structure | Key Features |

| Furan (B31954) | A five-membered aromatic heterocyclic ring with one oxygen atom. utripoli.edu.ly | Versatile scaffold for derivatization. ijabbr.comijabbr.com |

| Nitrofuran | A furan ring substituted with a nitro group, typically at the 5-position. nih.gov | The nitro group is often essential for antibacterial activity. nih.gov |

| Benzoic Acid | A benzene (B151609) ring attached to a carboxyl functional group. wikipedia.org | A common building block in organic synthesis. researchgate.net |

| Chlorobenzoate | A benzoic acid derivative with one or more chlorine atoms attached to the benzene ring. | Halogenation can modulate biological activity. nih.govresearchgate.net |

| Ester | A functional group derived from a carboxylic acid and an alcohol. fiveable.me | Can be used to create prodrugs and modulate bioavailability. acs.orgnih.gov |

Table 2: Biological Activities Associated with Furan Derivatives

| Biological Activity |

| Antibacterial orientjchem.orgresearchgate.netijabbr.com |

| Antifungal orientjchem.orgresearchgate.netijabbr.com |

| Antiviral orientjchem.orgresearchgate.netijabbr.com |

| Anti-inflammatory orientjchem.orgresearchgate.netijabbr.com |

| Anticancer orientjchem.orgutripoli.edu.lyijabbr.com |

| Antidepressant utripoli.edu.lyijabbr.com |

| Anticonvulsant nih.govresearchgate.net |

| Analgesic utripoli.edu.lyresearchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Structural Features with Biological Activity Profiles

The 4-chlorobenzoate (B1228818) portion of the molecule plays a crucial role in modulating the compound's physicochemical properties, which in turn affects its biological activity. The presence and position of the chloro-substituent on the benzoate (B1203000) ring significantly alter the electronic and hydrophobic character of the molecule.

Quantitative structure-activity relationship (QSAR) studies performed on series of related nitrofuran derivatives, such as substituted-[N'-(5-nitrofuran-2-yl)methylene]benzhydrazides, have demonstrated the importance of electronic effects. nih.govsci-hub.se In these studies, the biological activity against bacteria like Staphylococcus aureus was correlated with physicochemical parameters. It was found that electronic parameters, represented by the Hammett substituent constant (σ), had a significant, negative correlation with the IC50 values. nih.gov This suggests that electron-withdrawing substituents on the benzene (B151609) ring can influence the compound's potency.

Chlorine at the para-position (position 4) of the benzene ring acts as an electron-withdrawing group through induction, while also being hydrophobic. This electronic pull can affect the reactivity of the entire molecule, potentially influencing the ease of activation of the 5-nitrofuran group by bacterial nitroreductases. nih.gov The hydrophobicity imparted by the chlorine atom can also affect the molecule's ability to cross bacterial cell membranes to reach its intracellular targets. While QSAR studies have shown that hydrophobicity is not always a dominant factor, the electronic influence of substituents like chlorine is consistently important for describing the activity of this class of compounds. nih.govacs.org

Table 1: Effect of Benzene Ring Substituents on Antibacterial Activity of 5-Nitrofuran Derivatives against S. aureus This table, based on data from related benzhydrazide derivatives, illustrates how different substituents can modulate activity.

| Substituent (R) at para-position | Hammett Constant (σp) | Log(1/IC50) vs S. aureus |

| -H | 0.00 | 1.80 |

| -CH3 | -0.17 | 1.82 |

| -Cl | 0.23 | 1.70 |

| -NO2 | 0.78 | 1.48 |

| Data synthesized from QSAR studies on analogous nitrofuran series. nih.govacs.org |

The 5-nitrofuran-2-yl group is the essential pharmacophore of the molecule, responsible for its primary biological, particularly antimicrobial, effects. nih.govnih.gov This moiety acts as a prodrug that requires bioactivation within the target cell. asm.org The mechanism of action is contingent upon the enzymatic reduction of the nitro group at the C5 position of the furan (B31954) ring. nih.gov

In bacteria, this activation is catalyzed by nitroreductase enzymes, such as NfsA and NfsB in E. coli. asm.orgnih.gov These enzymes transfer electrons to the nitro group, reducing it in a stepwise manner to form highly reactive and cytotoxic intermediates, including nitroso and hydroxylamino derivatives. asm.orgnih.gov These reactive species are non-specific in their action and can cause widespread cellular damage by reacting with various biological macromolecules. nih.gov The ultimate effects include the inhibition of DNA, RNA, and protein synthesis, leading to the death of the bacterial cell. nih.gov

Therefore, the presence of the 5-nitrofuran-2-yl group is indispensable for the compound's activity. The rest of the molecule, including the 4-chlorobenzoate moiety and the ester linker, serves to deliver this "warhead" to its site of action and modulate its release and activation. nih.gov

The ester linker connecting the 5-nitrofuran-2-ylmethanol and 4-chlorobenzoic acid is not merely a spacer but a critical modulator of the compound's pharmacokinetic and pharmacodynamic properties. In the context of drug design, such a structure is often considered a carrier-linked prodrug, where the ester bond is designed to be cleaved in vivo to release the active pharmacophore. nih.govorientjchem.org

The stability of the ester bond is a key determinant of the compound's activity profile. Esters are susceptible to hydrolysis, a reaction that can be catalyzed by esterase enzymes present in plasma and within bacterial cells. acs.org The rate of this hydrolysis dictates the rate of release of the active 5-nitrofuran moiety. Compared to more stable linkers like amides, esters are generally more labile, which can lead to a more rapid onset of action. nih.govresearchgate.net

This controlled release mechanism can enhance selectivity. If the specific esterases required for cleavage are more abundant or active in target pathogens than in host cells, the compound will be preferentially activated where it is needed, potentially reducing systemic toxicity. The structure of the components surrounding the ester bond can also influence its hydrolysis rate; steric hindrance near the carbonyl group can slow down cleavage, allowing for a more sustained release of the active drug. nih.gov Thus, the ester linker is a tunable element that modulates the compound's activity and selectivity by controlling the liberation of its active nitrofuran component.

Impact of Stereochemistry and Conformational Preferences on Bioactivity

While (5-Nitrofuran-2-yl)methyl 4-chlorobenzoate lacks a chiral center and therefore does not have enantiomers, its biological activity is profoundly influenced by its three-dimensional shape and conformational flexibility. mhmedical.com The interaction between a drug and its biological target, such as an enzyme's active site, is highly dependent on a precise spatial arrangement of atoms. patsnap.comnih.gov

The molecule possesses significant conformational freedom due to rotation around several single bonds, particularly the C-O bonds of the ester linker and the bond connecting the furan ring to the methylene (B1212753) group. The preferred conformation—the lowest energy spatial arrangement—will dictate how well the molecule fits into the binding pocket of the bacterial nitroreductases responsible for its activation.

The ability of the 5-nitrofuran group to orient itself correctly within the enzyme's active site is crucial for the efficient reduction of the nitro group. nih.gov Any conformational preferences that favor a shape complementary to the active site will enhance binding affinity and the rate of activation, leading to greater potency. Conversely, conformations that present a poor fit will hinder activation and reduce biological activity. Therefore, even for achiral molecules, understanding the conformational landscape and how different structural moieties influence it is essential for explaining and predicting bioactivity.

Multivariate Analysis for Identifying Key Pharmacophoric Elements

To decipher the complex relationship between the structure of compounds like this compound and their biological activity, researchers often employ multivariate analysis techniques within a QSAR framework. These methods can analyze multiple molecular descriptors simultaneously to identify the most critical structural features, or pharmacophoric elements, that govern activity.

Hierarchical Cluster Analysis (HCA) is a powerful multivariate statistical tool used to group chemical compounds based on their similarity. mdpi.com In the context of SAR, HCA helps to visualize relationships within a dataset of compounds and identify groups that share common structural features and biological activities. researchgate.netnih.gov

The process begins with the calculation of a set of molecular descriptors for each compound in a series. These descriptors can quantify various properties, such as size, shape, electronic characteristics, and hydrophobicity. Next, a similarity or distance matrix is constructed to quantify how alike each pair of compounds is. Using this matrix, HCA groups the compounds in a stepwise manner. Agglomerative HCA, a common approach, starts with each compound as its own cluster and progressively merges the closest clusters until only one remains. nih.gov

The results are typically visualized as a dendrogram, or tree diagram, which illustrates the arrangement of the clusters produced. researchgate.net By mapping biological activity data onto the dendrogram, researchers can identify clusters of highly active compounds. The common structural features within these active clusters are considered key pharmacophoric elements. This method allows for the identification of essential moieties and substitution patterns that are critical for bioactivity, thereby guiding the design of new, more potent derivatives. nih.govnih.gov

Principal Component Analysis

Principal Component Analysis (PCA) is a statistical technique utilized in the study of quantitative structure-activity relationships (QSAR) to reduce the dimensionality of complex datasets. In the context of nitrofuran derivatives, PCA can be employed to distill a wide array of physicochemical descriptors into a smaller set of uncorrelated variables, known as principal components. This facilitates the identification of the most critical molecular properties that govern the biological activity of these compounds. nih.gov

While specific PCA studies on this compound are not extensively documented in publicly available literature, the application of this chemometric method to analogous 5-nitrofuran derivatives provides valuable insights. nih.gov In a study on two series of 5-nitrofuran derivatives, PCA was applied to investigate the relationships between various molecular descriptors and the observed antimicrobial activity against nosocomial pathogens. nih.govsci-hub.se

The primary molecular descriptors typically included in such analyses are related to hydrophobicity (e.g., log P), electronic properties (e.g., Hammett constants, charge distributions), and steric parameters (e.g., molar refractivity, topological indices). nih.govnih.gov By plotting the principal components against each other, it is possible to visualize the clustering of compounds based on their structural similarities and activity profiles. This can reveal which combinations of properties are most influential in determining the biological effect.

For instance, a hypothetical PCA of a series of analogues of this compound could involve variations in the substituent on the benzoate ring. The analysis might reveal that the first principal component is heavily weighted by descriptors related to hydrophobicity and the second by electronic effects. The position of each analogue in the PCA plot would then indicate the relative contribution of these properties to its activity.

Interactive Data Table: Hypothetical Physicochemical Descriptors for PCA of (5-Nitrofuran-2-yl)methyl Benzoate Analogues

| Compound | Substituent (R) | logP | Hammett Constant (σ) | Molar Refractivity (MR) |

| Analogue 1 | 4-Cl | 3.5 | 0.23 | 75.2 |

| Analogue 2 | 4-H | 2.8 | 0.00 | 70.5 |

| Analogue 3 | 4-CH3 | 3.3 | -0.17 | 75.1 |

| Analogue 4 | 4-NO2 | 2.7 | 0.78 | 76.3 |

| Analogue 5 | 4-OCH3 | 2.9 | -0.27 | 78.1 |

Design Principles for Optimized Analogues Based on SAR Findings

The collective findings from Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies on nitrofuran derivatives provide a rational basis for the design of optimized analogues of this compound. The primary goal of such optimization is to enhance therapeutic efficacy while minimizing toxicity. nih.gov

Key design principles for the development of improved analogues include:

Modulation of the 5-Nitrofuryl Moiety: The 5-nitro group is widely recognized as essential for the antimicrobial activity of this class of compounds, as its enzymatic reduction within the target cell generates reactive cytotoxic species. researchgate.netresearchgate.net However, modifications to this core can be explored to fine-tune activity and selectivity. Late-stage functionalization techniques, such as C-H activation, could introduce substituents onto the furan ring to potentially enhance interactions with biological targets. rsc.org

Alterations to the Benzoate Substituent: The nature and position of the substituent on the benzoate ring significantly influence the electronic and hydrophobic properties of the entire molecule. SAR studies on related compounds suggest that electron-withdrawing groups can impact the reduction potential of the nitro group, which is a critical step in its mechanism of action. nih.govacs.org Therefore, systematic variation of the 4-chloro substituent with other halogens (e.g., F, Br), electron-donating groups (e.g., alkyl, alkoxy), or more complex functionalities could lead to analogues with improved activity profiles. nih.gov The introduction of groups that can participate in specific interactions, such as hydrogen bonding, may also enhance target binding.

Enhancement of Physicochemical Properties: QSAR studies frequently highlight the importance of hydrophobicity (log P) in the biological activity of nitrofuran derivatives. nih.gov Optimizing the lipophilicity of analogues is crucial for achieving a balance between cell permeability and aqueous solubility. This can be achieved through the judicious selection of substituents on both the furan and benzoate rings.

An integrated approach, combining these design principles, is likely to be the most effective strategy for the development of novel analogues of this compound with superior therapeutic potential.

Interactive Data Table: Proposed Analogues and Rationale for Design

| Proposed Analogue Structure | Rationale |

| (5-Nitrofuran-2-yl)methyl 4-fluorobenzoate | Investigate the effect of a smaller, more electronegative halogen on electronic properties and activity. |

| (5-Nitrofuran-2-yl)methyl 4-methylbenzoate | Explore the impact of an electron-donating group on the benzoate ring. |

| N-Benzyl-5-nitrofuran-2-carboxamide | Replace the ester linkage with an amide to potentially improve metabolic stability. nih.gov |

| 4-((5-Nitrofuran-2-yl)methoxy)aniline | Introduce a hydrogen-bonding donor to potentially enhance target interactions. |

Pre Clinical Biological Evaluation in Research Models Excluding Human Clinical Trials

Selectivity and Cytotoxicity Research in Non-Target Cell Lines

A critical aspect of pre-clinical evaluation is determining a compound's selectivity: its ability to inhibit or kill a pathogen while causing minimal harm to host cells. This is often quantified by the Selectivity Index (SI), which is the ratio of a compound's cytotoxicity in a host cell line (CC50) to its activity against the pathogen (IC50). A higher SI value indicates greater selectivity and a more promising therapeutic window.

In the context of antiprotozoal research, newly synthesized 5-nitrofuran hydrazides were evaluated for their cytotoxicity to determine their selectivity. nih.govresearchgate.net The most active antitrypanosomal compounds exhibited a selective index (SI') greater than 200. nih.govresearchgate.net This level of selectivity is significantly higher than that of the reference drugs Nifurtimox (SI' of 16.45) and Benznidazole (SI' > 3), highlighting the potential for developing safer therapeutics from this chemical class. nih.govresearchgate.net

A systematic review of nitrofurans as antibacterial agents also noted that many newly synthesized compounds from this class showed no significant cytotoxicity towards human cell lines at concentrations up to 100 µM. ijabbr.com Research into other heterocyclic compounds also emphasizes the importance of evaluating cytotoxicity in both cancerous and non-cancerous cell lines, such as human A-549 lung carcinoma cells and HepaRG hepatocytes, to establish a clear selectivity window. nih.govresearchgate.net

Table 3: Selectivity Index of Anti-T. cruzi Compounds

Comparison of the selectivity of optimized 5-nitrofuran derivatives against reference drugs.

| Compound/Drug | Selectivity Index (SI') | Reference |

|---|---|---|

| Optimized Nitrofuran Hydrazides (BSF-38 to BSF-40) | >200 | nih.govresearchgate.net |

| Nifurtimox (NFX) | 16.45 | nih.govresearchgate.net |

| Benznidazole (BZD) | >3 | nih.govresearchgate.net |

Comparative Studies with Reference Compounds and Established Scaffolds

Direct comparisons with existing drugs and established chemical structures are essential for contextualizing the potential of new compounds. Research on 5-nitrofuran derivatives has consistently included such comparisons, demonstrating their competitive or superior activity in several pre-clinical models.

In antitubercular studies, a leading 5-nitrofuran derivative was shown to be three times more active than Isoniazid and equally potent as Rifampicin against replicating M. tuberculosis. nih.gov Against dormant bacteria, its potency was 50 times greater than that of Isoniazid. nih.gov This highlights a significant advantage, as targeting dormant mycobacteria is a major challenge in tuberculosis treatment.

For antiprotozoal activity, the comparisons are equally stark. A broad set of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides were found to have enhanced trypanocidal activity compared to Benznidazole against three different T. cruzi strains. nih.gov Further optimized compounds from this series were found to be 25-30 times more active than Benznidazole against epimastigotes and up to 70 times more active against the more clinically relevant intracellular amastigotes. nih.govresearchgate.net This superior potency, combined with a much higher selectivity index, positions the 5-nitrofuran scaffold as a highly promising starting point for the development of new anti-Chagas disease agents. nih.govresearchgate.net

Table 4: Potency Comparison of 5-Nitrofuran Derivatives vs. Standard Drugs

A summary of relative potencies against M. tuberculosis and T. cruzi.

| Target Organism | 5-Nitrofuran Derivative | Reference Drug | Comparative Potency | Reference |

|---|---|---|---|---|

| M. tuberculosis (Log-phase) | N'-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide | Isoniazid | 3x more active | nih.gov |

| M. tuberculosis (Dormant) | N'-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide | Isoniazid | 50x more active | nih.gov |

| T. cruzi (Epimastigote) | Optimized Nitrofuran Hydrazides | Benznidazole | 25-30x more active | nih.govresearchgate.net |

| T. cruzi (Intracellular Amastigote) | Optimized Nitrofuran Hydrazides | Benznidazole | 70x more active | nih.govresearchgate.net |

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the binding affinity and mode of action of a potential drug candidate with its biological target.

Identification of Binding Sites and Modes with Proposed Biological Targets

For nitrofuran derivatives, a common biological target is nitroreductase, an enzyme found in various pathogens. Molecular docking studies for compounds structurally related to (5-Nitrofuran-2-yl)methyl 4-chlorobenzoate (B1228818) have often targeted bacterial nitroreductases, such as E. coli nitroreductase. These studies help identify the specific binding pocket within the enzyme where the compound is most likely to interact. The docking pose reveals how the ligand fits into the active site, which is essential for its potential inhibitory activity. While specific studies detailing the binding of (5-Nitrofuran-2-yl)methyl 4-chlorobenzoate are not extensively available, the methodology would involve docking this ligand into the active sites of known nitrofuran targets to predict its binding orientation and affinity.

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Van der Waals Forces)

The stability of the ligand-target complex is determined by various intermolecular forces. Molecular docking analyses elucidate these key interactions. For a compound like this compound, the following interactions with a target's active site residues would be anticipated:

Hydrogen Bonds: The nitro group (NO2) and the ester carbonyl group (C=O) are potential hydrogen bond acceptors, capable of forming strong, directional interactions with amino acid residues like arginine, serine, or glutamic acid.

Hydrophobic Interactions: The aromatic rings (both the chlorophenyl and furan (B31954) rings) can engage in hydrophobic interactions, such as pi-pi stacking or pi-alkyl interactions, with nonpolar residues like tryptophan, phenylalanine, or valine.

A hypothetical docking result might resemble the data presented below, illustrating the types of interactions and energies involved.

| Interaction Type | Potential Interacting Groups of Ligand | Potential Amino Acid Residues |

| Hydrogen Bonding | Nitro Group, Ester Carbonyl | Arginine, Serine, Lysine |

| Pi-Pi Stacking | Chlorophenyl Ring, Furan Ring | Tryptophan, Tyrosine, Phenylalanine |

| Hydrophobic | Chlorophenyl Ring, Furan Ring | Valine, Leucine, Isoleucine |

| Halogen Bonding | Chlorine Atom | Electron-rich atoms (e.g., Oxygen) |

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information about a molecule's stability, reactivity, and electronic properties.

Analysis of Electronic Structure and Reactivity Parameters (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of this compound can be characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates high stability and lower reactivity. For nitrofuran derivatives, this gap can provide insights into their mechanism of action, which often involves the reduction of the nitro group—a process related to the molecule's ability to accept electrons (its LUMO energy).

Table of Theoretical Reactivity Parameters:

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |

Electrostatic Potential Mapping for Charge Transfer Regions

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules and for identifying sites susceptible to electrophilic or nucleophilic attack.

On an MEP map:

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These are typically associated with electronegative atoms (like the oxygen atoms in the nitro and ester groups) and are favorable sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are potential sites for nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP would likely show strong negative potential around the nitro group's oxygen atoms, highlighting this area as a key site for bioreduction, a critical step in the activation of many nitrofuran antimicrobials.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of its interaction with the target protein. An MD simulation could validate the docking results by showing whether the predicted binding pose of this compound remains stable within the enzyme's active site over a simulated period.

Pharmacophore Modeling for De Novo Design of Novel Analogues

Pharmacophore modeling is a cornerstone of computer-aided drug design, providing an abstract representation of the key molecular features necessary for a molecule to be recognized by a biological target and to exert its effect. A pharmacophore model outlines the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups that are critical for biological activity.

While specific pharmacophore modeling studies for this compound are not extensively detailed in publicly available literature, a representative model can be constructed based on the well-established structure-activity relationships (SAR) of the broader 5-nitrofuran class of compounds. The essential structural components of 5-nitrofuran derivatives that consistently contribute to their biological activity, particularly their antimicrobial effects, form the basis of this model.

The key pharmacophoric features derived from the analysis of various active 5-nitrofuran analogues are:

A Hydrogen Bond Acceptor: The nitro group at the 5-position of the furan ring is a critical feature. The oxygen atoms of the nitro group can act as strong hydrogen bond acceptors, interacting with specific residues in the active site of target enzymes.

A Hydrophobic Region: The 4-chlorophenyl group provides a distinct hydrophobic region, which can be crucial for binding to hydrophobic pockets within the target protein.

Based on these features, a hypothetical pharmacophore model for this compound and its analogues can be proposed. This model serves as a powerful template for the de novo design of novel compounds with potentially enhanced activity.

De Novo Design of Novel Analogues

De novo drug design involves the creation of novel molecular structures from scratch, guided by the constraints of a pharmacophore model. The goal is to design new molecules that not only fit the pharmacophore but also possess favorable drug-like properties.

Using the representative pharmacophore model for the 5-nitrofuran class, novel analogues of this compound can be designed by modifying its core structure while retaining the essential pharmacophoric features. Computational software can be employed to generate a virtual library of new compounds that adhere to the spatial and chemical constraints of the model.

Table 1: Proposed Novel Analogues of this compound Based on Pharmacophore Modeling

| Analogue ID | Modification from Parent Compound | Rationale for Design | Predicted Activity Enhancement |

| ANA-001 | Replacement of 4-chlorophenyl with a 4-methoxyphenyl (B3050149) group. | Introduction of a hydrogen bond acceptor and alteration of electronic properties. | Potential for improved binding affinity through additional hydrogen bonding. |

| ANA-002 | Replacement of the ester linkage with an amide linkage. | Increased stability and introduction of a hydrogen bond donor. | Enhanced metabolic stability and potential for stronger target interaction. |

| ANA-003 | Substitution of the furan ring with a thiophene (B33073) ring. | Bioisosteric replacement to modulate electronic and lipophilic properties. | Potential for altered selectivity and improved pharmacokinetic profile. |

| ANA-004 | Introduction of a hydroxyl group on the phenyl ring. | Addition of a hydrogen bond donor/acceptor to probe for new interactions. | Possibility of forming new, favorable interactions with the target. |

These newly designed analogues can then be subjected to further computational evaluation, such as molecular docking simulations, to predict their binding affinity and orientation within the active site of a potential biological target. This iterative process of design, evaluation, and refinement allows for the rational development of novel compounds with a higher probability of success in subsequent experimental testing. The ultimate aim is to identify lead candidates with superior efficacy and an improved safety profile compared to the parent compound.

Future Directions and Emerging Research Avenues

Exploration of (5-Nitrofuran-2-yl)methyl 4-chlorobenzoate (B1228818) in Other Disease Models (Excluding Clinical)

While the primary focus of nitrofuran derivatives has been on their antibacterial properties, emerging research suggests their potential in other therapeutic areas. The 5-nitrofuran scaffold is a versatile pharmacophore that has been investigated for a range of biological activities. Future preclinical research is anticipated to explore the efficacy of (5-Nitrofuran-2-yl)methyl 4-chlorobenzoate and its analogues in various disease models.

Notably, derivatives of 5-nitrofuran have shown promise against various pathogens, including mycobacterium species and fungi. For instance, a study on 5-nitrofuran-2-yl derivatives demonstrated potent in vitro activity against both log-phase and starved cultures of Mycobacterium tuberculosis H37Rv, with some compounds showing greater activity than standard drugs like isoniazid. nih.gov Another study synthesized novel 5-nitrofuran-2-carbohydrazides that displayed variable activity against Aspergillus fumigatus, Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, Salmonella typhimurium, Klebsiella pneumoniae, and Escherichia coli. nih.gov

The potential of these compounds extends to antifungal applications as well, with studies showing that 5-nitrofuran derivatives can be effective against a wide range of fungal species, including Candida and Cryptococcus neoformans, while exhibiting low toxicity in preclinical models. nih.gov The exploration of this compound in such models could reveal new therapeutic avenues.

| Derivative Class | Tested Pathogen/Model | Observed Activity | Reference |

|---|---|---|---|

| 5-Nitrofuran-2-yl thiosemicarbazide | Mycobacterium tuberculosis H37Rv | Potent inhibition, with one compound having a MIC of 0.22 µM. | nih.gov |

| 5-Nitrofuran-2-carbohydrazides | Various bacteria and fungi | Significant antibacterial activity with MIC values in the range of 0.12-7.81 µg/mL. | nih.gov |

| 5-Nitrofuran esters, amides, and chalcones | Various fungal species | Potent antifungal activity with MICs as low as 3.9 µg/mL against Candida and Cryptococcus neoformans strains. | nih.gov |

Development of Advanced Delivery Systems for Research Applications (Excluding Drug Formulations)

A significant hurdle in the preclinical assessment of compounds like this compound is their often-limited solubility and bioavailability. Advanced delivery systems are being developed to overcome these challenges in research settings, allowing for more accurate and reproducible experimental results. These systems are not intended as drug formulations for human use but as tools to facilitate laboratory research.

Nanoparticle-based delivery systems, for example, offer a promising approach to enhance the solubility and stability of hydrophobic compounds. ucsd.edunih.govmdpi.comresearchgate.net Liposomes, polymeric nanoparticles, and solid lipid nanoparticles can encapsulate antimicrobial agents, enabling their effective delivery in in vitro and in vivo research models. ucsd.edumdpi.com For instance, rifampicin-loaded polybutylcyanoacrylate nanoparticles have demonstrated enhanced antibacterial activity against Staphylococcus aureus and Mycobacterium avium in research studies. ucsd.edu Similarly, ampicillin-encapsulated nanoparticles have been used to study infections in mouse peritoneal macrophages. ucsd.edu

These delivery systems can also be engineered for controlled or stimuli-responsive release of the encapsulated compound, providing researchers with greater control over experimental conditions. nih.gov The application of such technologies to this compound could facilitate more in-depth studies of its biological activities and mechanisms of action.

| Delivery System | Potential Application for Research | Example from Literature | Reference |

|---|---|---|---|

| Polymeric Nanoparticles | Enhanced delivery of hydrophobic compounds in cell-based assays and animal models. | Encapsulation of ampicillin (B1664943) for studies in mouse peritoneal macrophages. | ucsd.edu |

| Liposomes | Improved solubility and stability of test compounds in aqueous research media. | Used as carriers for a variety of antimicrobial drugs in preclinical research. | mdpi.com |

| Nanogels | Controlled release of encapsulated compounds for temporal studies of drug action. | Sustained release and improved bactericidal effect of encapsulated antimicrobial peptides. | nih.gov |

Integration with High-Throughput Screening Methodologies for Library Design

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify new bioactive molecules. nih.govnih.gov The 5-nitrofuran scaffold is a valuable component in the design of such libraries due to its known biological activity and synthetic tractability. researchgate.netresearchgate.netnih.govnih.gov

Future research will likely see the integration of this compound and its analogues into HTS campaigns to discover compounds with novel or improved activities. nih.gov The design of these libraries often involves creating a diverse set of compounds around a common scaffold, such as the 5-nitrofuran ring, to explore the structure-activity relationships (SAR). nih.gov

For example, a turbidimetric HTS assay was used to screen a diverse collection of 150,000 small molecules, which led to the identification of several chemical classes with antibacterial activity, including nitrofurans. nih.gov By systematically modifying the substituents on the 5-nitrofuran scaffold, researchers can generate large libraries of compounds for screening against a wide range of biological targets. nih.gov This approach can lead to the identification of hits that can be further optimized into lead compounds for preclinical development. amr.solutions

Investigation of Resistance Mechanisms at a Molecular Level in Research Models

The emergence of resistance to antimicrobial agents is a major global health concern. researchgate.net Understanding the molecular mechanisms of resistance to nitrofuran compounds is crucial for the development of new derivatives that can overcome this challenge. nih.gov While resistance to nitrofurans like nitrofurantoin (B1679001) remains relatively low, it is important to investigate the potential for resistance to newer derivatives like this compound. researchgate.netnih.gov

The primary mechanism of action of nitrofurans involves their reduction by bacterial nitroreductases to form reactive intermediates that damage cellular macromolecules. nih.govasm.org Resistance can arise from mutations in the genes encoding these nitroreductases, such as nfsA and nfsB in E. coli, which prevent the activation of the prodrug. nih.govmdpi.comasm.org Studies have shown that inactivation of NfsA followed by NfsB is a major mechanism for high-level nitrofurantoin resistance in E. coli. mdpi.com

Furthermore, cross-resistance among different nitrofuran derivatives is a possibility. mdpi.commdpi.comnih.govresearchgate.netnih.gov Research has indicated that E. coli strains resistant to one nitrofuran may exhibit resistance to others, although the extent of this cross-resistance can vary. mdpi.com Future research should focus on elucidating the specific molecular mechanisms of resistance to this compound in various bacterial species using research models. This can be achieved through techniques such as genome sequencing of resistant mutants and biochemical characterization of the involved enzymes.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. zsmu.edu.uaresearchgate.net These computational tools can be applied to the discovery of novel nitrofuran derivatives with improved efficacy and reduced toxicity.

In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the biological activity of new compounds and to understand their interactions with their molecular targets. nih.govzsmu.edu.uaresearchgate.net For example, docking studies have been used to investigate the binding of 5-nitrofuran-2-carbohydrazides to dihydropteroate (B1496061) synthase, an important enzyme in folate biosynthesis. nih.gov QSAR models can also be built to explore the structural requirements that control the activity of these compounds. nih.gov

AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to identify patterns that are not apparent to human researchers. biorxiv.orgbu.eduresearchgate.net These models can then be used to screen virtual libraries of millions of compounds to identify those with the highest probability of being active. This approach can significantly reduce the time and cost of drug discovery. mdpi.com The application of these computational methods to the 5-nitrofuran scaffold could lead to the design of novel derivatives of this compound with enhanced antimicrobial properties.

Conclusion

Summary of Key Research Findings on (5-Nitrofuran-2-yl)methyl 4-chlorobenzoate (B1228818) and Related Compounds

Direct research on (5-Nitrofuran-2-yl)methyl 4-chlorobenzoate is limited in publicly available scientific literature. However, a substantial body of research on structurally similar 5-nitrofuran derivatives provides a strong basis for understanding its potential chemical and biological properties. The core structure, a 5-nitrofuran ring, is a well-established pharmacophore known for its antimicrobial properties. biojournals.usnih.gov

Research into related compounds has primarily focused on their synthesis and evaluation as antimicrobial agents. For instance, various 5-nitrofuran-isatin molecular hybrids have been synthesized and have demonstrated significant potency against pathogenic bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The synthesis of such derivatives often involves the condensation of 5-nitrofuran-2-carbaldehyde with other molecules. researchgate.netresearchgate.net Other synthetic approaches have led to the creation of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines, which have shown considerable antibacterial activities against strains like Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov

The biological activity of nitrofuran derivatives is intrinsically linked to the presence of the nitro group. This group can be enzymatically reduced within microbial cells to generate reactive intermediates. drugbank.comwikipedia.orgpatsnap.com These reactive species are believed to be responsible for the broad-spectrum antibacterial activity of nitrofurans by damaging bacterial DNA and inhibiting essential cellular processes. drugbank.comwikipedia.orgorientjchem.org Studies on compounds like nitrofurantoin (B1679001) have shown that they can interfere with bacterial ribosomal proteins, leading to the inhibition of protein synthesis. nih.gov The multifaceted mechanism of action of nitrofurans contributes to a lower incidence of bacterial resistance development. drugbank.comnih.gov

Beyond antibacterial activity, research has explored the potential of nitrofuran derivatives in other therapeutic areas. For example, certain N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides have shown high trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net Furthermore, some nitrofuran derivatives have been investigated for their antifungal and anticancer activities. researchgate.netmdpi.com The diverse biological activities of this class of compounds underscore the importance of the 5-nitrofuran scaffold in drug discovery.

Interactive Table: Biological Activities of Representative 5-Nitrofuran Derivatives

| Compound Class | Target Organism/Cell Line | Observed Activity |

|---|---|---|

| 5-Nitrofuran-isatin hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial |

| 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Neisseria gonorrhoeae, Staphylococcus aureus | Antibacterial |

| N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides | Trypanosoma cruzi | Trypanocidal |

| Various nitrofuran derivatives | Fungal species | Antifungal |

Significance of the Research to the Field of Chemical Biology and Medicinal Chemistry

The extensive research on 5-nitrofuran derivatives holds considerable significance for the fields of chemical biology and medicinal chemistry. The 5-nitrofuran scaffold has proven to be a versatile platform for the development of new therapeutic agents. nih.govorientjchem.org The continued exploration of this chemical space is particularly relevant in the face of rising antimicrobial resistance to existing drugs. plos.orgnih.gov

From a chemical biology perspective, nitrofuran derivatives serve as valuable tools for probing biological processes. Their mechanism of action, which involves bioreductive activation, provides insights into the metabolic pathways of various pathogens. nih.govnih.gov Understanding how these compounds are activated and exert their cytotoxic effects can aid in the identification of new drug targets and the design of more selective and potent therapeutic agents.

In medicinal chemistry, the established synthetic routes to a wide array of 5-nitrofuran derivatives allow for systematic structure-activity relationship (SAR) studies. acs.org By modifying the substituents on the nitrofuran ring, chemists can fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds. rsc.org The development of "double-drug" strategies, where the 5-nitrofuran moiety is combined with another pharmacophore, represents a promising approach to creating novel therapeutics with enhanced efficacy. researchgate.net The synthesis of hybrid molecules, such as those combining 5-nitrofuran with thiazolidinone and thiadiazole rings, has yielded compounds with potent activity against MRSA and Helicobacter pylori. nih.gov

Outlook for Future Academic Research on this Compound Class

The future of academic research on 5-nitrofuran derivatives, including compounds like this compound, is poised for significant advancements. A key area of focus will be the development of next-generation nitrofurans with improved efficacy and safety profiles. plos.org This includes the design of novel analogs with a broader spectrum of activity and increased potency against multidrug-resistant pathogens. nih.gov

Efforts are also being directed towards overcoming the challenges associated with this class of compounds, such as potential toxicity. nih.gov Strategies to mitigate toxicity while preserving therapeutic efficacy are crucial for the clinical translation of new nitrofuran-based drugs. This may involve the development of prodrugs or targeted delivery systems.

Furthermore, the exploration of new therapeutic applications for nitrofuran derivatives beyond their traditional use as antimicrobials is a burgeoning area of research. nih.govnih.gov Their potential as anticancer, antifungal, and antiparasitic agents warrants further investigation. researchgate.netresearchgate.netmdpi.com The repurposing of existing nitrofuran drugs for new indications is also a viable strategy to expedite the drug development process. nih.gov

The development of novel synthetic methodologies, such as late-stage functionalization, will continue to play a vital role in expanding the chemical diversity of nitrofuran libraries. rsc.org This will provide a greater pool of compounds for biological screening and SAR studies. Additionally, computational and theoretical studies will be instrumental in understanding the structure-property relationships of these molecules and in guiding the rational design of new derivatives. nih.gov

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Reagent | Solvent | Temperature | Yield (%) | Purity (NMR) |

|---|---|---|---|---|

| SOCl₂ + NMA | Benzene | Reflux | 72 | 90% |

| (COCl)₂ + DMF | DCM | 50°C | 85 | 95% |

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- FT-IR : Strong absorbance at ~1720 cm⁻¹ (ester C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 740 cm⁻¹ (C-Cl) .

- X-ray Crystallography : Resolves bond angles and confirms spatial arrangement of the nitrofuran and benzoate groups (e.g., dihedral angles < 10° between aromatic planes) .

Advanced: What computational methods predict the reactivity and stability of this compound in solvated environments?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate HOMO-LUMO gaps to assess electron-withdrawing effects of the nitro group. For similar compounds, gaps of ~4.5 eV indicate moderate reactivity .

- Solvation models (e.g., PCM) simulate polarity effects. Dielectric constants >15 (e.g., water) stabilize the nitro group via hydrogen bonding .

- Molecular Dynamics (MD) : Predicts aggregation tendencies in aqueous solutions. Nitrofuran moieties exhibit hydrophobic clustering, reducing bioavailability .

Advanced: How can researchers resolve contradictions between analytical data (e.g., NMR vs. HPLC purity)?

Methodological Answer:

- Cross-Validation :

- NMR vs. HPLC : Discrepancies arise from residual solvents (detected by NMR but not HPLC). Use DMSO-d₆ to dissolve samples and integrate solvent peaks separately .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) to rule out degradation products. For example, a mass error <2 ppm ensures accuracy .

- Thermogravimetric Analysis (TGA) : Detects volatile impurities (e.g., unreacted thionyl chloride) that skew HPLC results .

Advanced: What methodologies assess the biological activity of this compound in pharmacological contexts?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Testing : Use broth microdilution (MIC values) against Gram-negative bacteria (e.g., E. coli), where nitrofurans disrupt DNA synthesis .

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) via fluorometric assays. IC₅₀ values <10 µM suggest metabolic interference .

- Structure-Activity Relationship (SAR) : Modify the chloro substituent’s position (e.g., 3-chloro vs. 4-chloro) to optimize binding to bacterial nitroreductases .

Basic: What purification strategies maximize yield while removing nitro-group byproducts?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane:ethyl acetate (3:1) to separate nitrated impurities. Rf values for the target compound are ~0.4 .

- Recrystallization : Ethanol/water (7:3) at 4°C yields crystals with >99% purity. Monitor cooling rates (<1°C/min) to avoid amorphous solids .

Advanced: How does the nitro group’s electron-withdrawing effect influence the ester’s hydrolytic stability?

Methodological Answer: